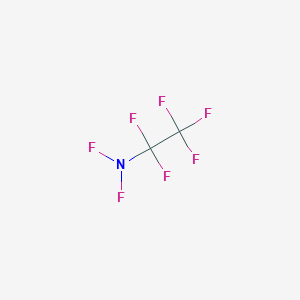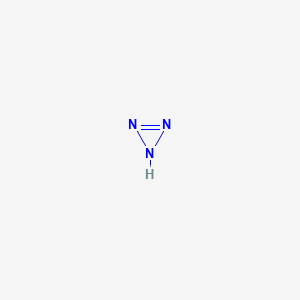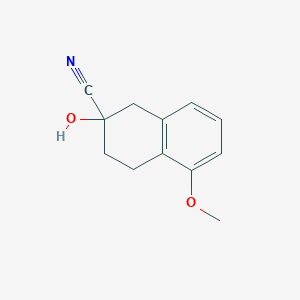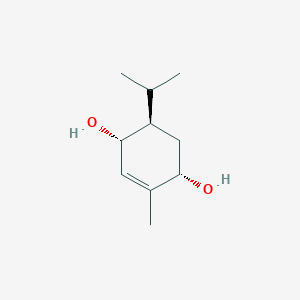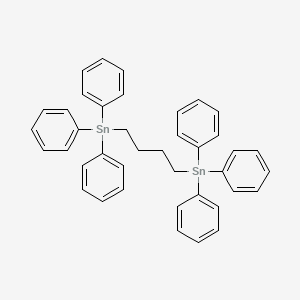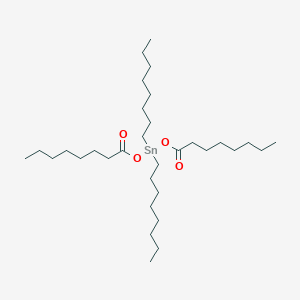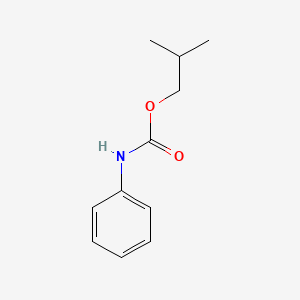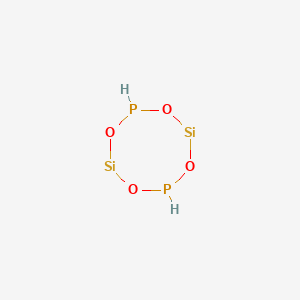![molecular formula C15H16O3 B14747688 (3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)
(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one is a complex organic compound characterized by its spirocyclic structure This compound features a unique arrangement where a spiro linkage connects two cyclic systems, specifically an indene and a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the spirocyclic structure. The reaction conditions often include:
Temperature: Moderate to high temperatures (60-120°C) to facilitate the cycloaddition.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride to enhance the reaction rate.
Solvents: Non-polar solvents like toluene or dichloromethane to dissolve the reactants and maintain reaction homogeneity.
Industrial Production Methods: Industrial-scale production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, optimizing the synthesis process.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methoxy group can undergo demethylation to form a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of (3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and engage in electrostatic interactions with enzymes or receptors, modulating their activity. The spirocyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Spiro[cyclohexane-1,2’-indene]-1’-one: Lacks the hydroxyl and methoxy groups, resulting in different reactivity and applications.
4-hydroxy-6-methoxyindene: Similar functional groups but lacks the spirocyclic structure, affecting its chemical properties and biological activity.
Uniqueness: (3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one is unique due to its combination of spirocyclic structure and functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C15H16O3 |
|---|---|
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one |
InChI |
InChI=1S/C15H16O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h3,6,8-9,17H,2,4-5,7H2,1H3/t15-/m1/s1 |
Clé InChI |
MVYJADZNMQXLJB-OAHLLOKOSA-N |
SMILES isomérique |
COC1=CC2=C(C(=C1)O)[C@]3(CCC(=O)C=C3)CC2 |
SMILES canonique |
COC1=CC2=C(C(=C1)O)C3(CCC(=O)C=C3)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


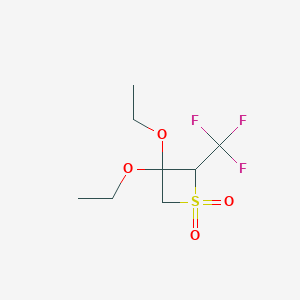
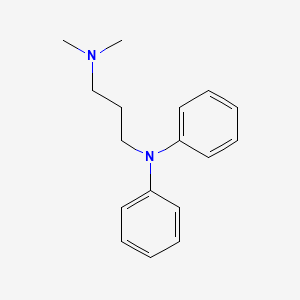
![2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine](/img/structure/B14747609.png)
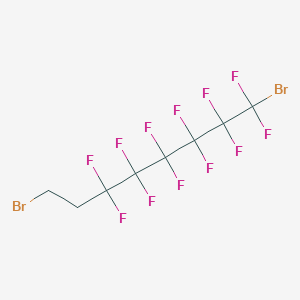
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14747619.png)
